6-Chloro-2-methoxypyridine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

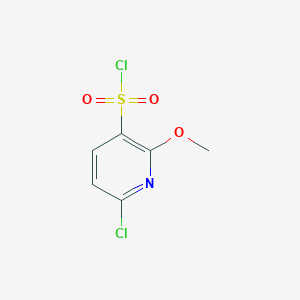

6-Chloro-2-methoxypyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO3S. It is a derivative of pyridine, featuring a chloro group at the 6th position, a methoxy group at the 2nd position, and a sulfonyl chloride group at the 3rd position. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 2-methoxypyridine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The sulfonylation step can be achieved using reagents like chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

化学反応の分析

Types of Reactions

6-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile

Temperature: Reactions are typically conducted at room temperature to moderate temperatures, depending on the specific reaction.

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

科学的研究の応用

Organic Synthesis

6-Chloro-2-methoxypyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl chloride group enables nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamide derivatives |

| Electrophilic Aromatic Substitution | Chlorine can be substituted to introduce new groups |

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. The sulfonyl group can facilitate the sulfonation of peptides and proteins, which can enhance their stability and activity.

Case Study Example: Sulfonamide Derivatives

Research has demonstrated that sulfonamide derivatives synthesized from this compound exhibit antibacterial properties. A study showed that these derivatives effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in treating infections.

Pharmaceutical Development

The compound is also a building block for synthesizing drugs with therapeutic effects. For instance, it has been employed in developing inhibitors for various biological targets, including enzymes involved in disease pathways.

Case Study Example: Drug Development

A notable application was reported where researchers synthesized a series of pyridine-based compounds using this compound as a precursor. These compounds were evaluated for their efficacy against cancer cell lines, with some demonstrating significant cytotoxic activity.

Industrial Applications

Beyond laboratory settings, this compound is used in the production of specialty chemicals, including dyes and pigments. Its ability to participate in various chemical reactions makes it valuable in creating complex chemical structures required in industrial applications.

作用機序

The mechanism of action of 6-Chloro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The chloro and methoxy groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

Similar Compounds

6-Methoxypyridine-3-sulfonyl chloride: Lacks the chloro group at the 6th position.

6-Chloro-2-methylpyridine-3-sulfonyl chloride: Has a methyl group instead of a methoxy group at the 2nd position.

3-Chlorosulfonyl-6-methoxypyridine: Similar structure but different substitution pattern.

Uniqueness

6-Chloro-2-methoxypyridine-3-sulfonyl chloride is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamide and sulfonate derivatives with specific functional group requirements.

生物活性

6-Chloro-2-methoxypyridine-3-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methoxy groups, as well as a sulfonyl chloride moiety. Understanding its biological activity is crucial for exploring its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for this compound is C7H7ClN2O3S. The presence of the sulfonyl chloride group makes it a reactive compound, capable of participating in various chemical reactions. The structural features contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is similar to other sulfonamide derivatives known for their antibacterial properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound. These compounds have shown promising activity against both gram-positive and gram-negative bacteria, as well as mycobacterial strains. For example, a study reported that certain substituted pyridine derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Activity Against MRSA | Activity Against Mycobacteria |

|---|---|---|

| This compound | Moderate | Moderate |

| 4-chlorocinnamanilides | High | High |

| 3,4-dichlorocinnamanilides | Very High | Very High |

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been investigated on various cancer cell lines. Preliminary results indicate that this compound may possess selective cytotoxicity towards certain cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents with reduced side effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:

- Antibacterial Efficacy : A study demonstrated that derivatives of pyridine with sulfonamide functionalities showed enhanced antibacterial activity compared to their non-sulfonated counterparts. The introduction of halogen substituents was found to increase the potency against resistant bacterial strains .

- Anticancer Potential : Research focusing on the cytotoxic profiles of pyridine derivatives revealed that this compound could inhibit cancer cell proliferation at low concentrations, suggesting its potential as a lead compound in anticancer drug development .

特性

IUPAC Name |

6-chloro-2-methoxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUKRCJUXXVSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。